1'-(Cyclopropylmethyl)-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one
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Overview
Description
1’-(Cyclopropylmethyl)-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one is a complex organic compound characterized by a spiro linkage between a piperidine ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Cyclopropylmethyl)-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline moiety, followed by the introduction of the piperidine ring through cyclization reactions. The cyclopropylmethyl group is then introduced via alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the spiro linkage and the incorporation of the cyclopropylmethyl group.
Chemical Reactions Analysis
Types of Reactions: 1’-(Cyclopropylmethyl)-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
1’-(Cyclopropylmethyl)-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-(Cyclopropylmethyl)-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one involves its interaction with molecular targets such as enzymes or receptors. The spiro linkage and the presence of the cyclopropylmethyl group can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1’-(Cyclopropylmethyl)-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one: can be compared with other spiro compounds such as spiro[indole-3,4’-piperidine] derivatives.
Spiro[indole-3,4’-piperidine]: compounds share a similar spiro linkage but differ in the heterocyclic components.
Uniqueness: The uniqueness of 1’-(Cyclopropylmethyl)-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one lies in its specific combination of a piperidine ring, a quinoline moiety, and a cyclopropylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(cyclopropylmethyl)spiro[3H-quinoline-4,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16-11-17(7-9-18-10-8-17)14-3-1-2-4-15(14)19(16)12-13-5-6-13/h1-4,13,18H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOGIWGAUGSRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CC3(CCNCC3)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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